![molecular formula C12H22N6S2 B080497 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- CAS No. 14764-02-4](/img/structure/B80497.png)
2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which are responsible for the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of microorganisms, and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- in lab experiments is its ability to selectively target cancer cells and microorganisms without affecting healthy cells. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the research on 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-. One of the most promising areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- is a chemical compound that has shown great promise in various fields, including medicine, biology, and chemistry. Its potential applications in the development of new drugs and its ability to selectively target cancer cells and microorganisms make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesemethoden
The synthesis of 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- involves the reaction of 1,4-piperazine with formaldehyde and thiourea. This reaction results in the formation of the compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. One of the most promising applications of this compound is in the development of new drugs. It has been shown to have antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
14764-02-4 |
---|---|
Produktname |
2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- |
Molekularformel |
C12H22N6S2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1-[[4-[(2-sulfanylideneimidazolidin-1-yl)methyl]piperazin-1-yl]methyl]imidazolidine-2-thione |
InChI |
InChI=1S/C12H22N6S2/c19-11-13-1-3-17(11)9-15-5-7-16(8-6-15)10-18-4-2-14-12(18)20/h1-10H2,(H,13,19)(H,14,20) |
InChI-Schlüssel |
TZPIFQGYUOKWNB-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN(C(=N1)S)CN2CCN(CC2)CN3CCN=C3S |
SMILES |
C1CN(C(=S)N1)CN2CCN(CC2)CN3CCNC3=S |
Kanonische SMILES |
C1CN(C(=S)N1)CN2CCN(CC2)CN3CCNC3=S |
Andere CAS-Nummern |
14764-02-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.